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Compound of Interest

Compound Name: Oxetan-3-yl methanesulfonate

Cat. No.: B171789

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for oxetan-3-yl
methanesulfonate, a key intermediate in medicinal chemistry. Due to the limited availability of
complete spectral data for oxetan-3-yl methanesulfonate in public literature, this document
also includes comparative data from its close structural analog, oxetan-3-yl 4-
methylbenzenesulfonate, to provide a more complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules. The following tables summarize the *H and 3C NMR spectral data for oxetan-3-yl
methanesulfonate and its tosylate analog.

'H NMR Spectral Data
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Chemical Coupling

Compound Solvent Shift (3) Multiplicity Constant Assignment
ppm (J) Hz

Oxetan-3-yl

methanesulfo  CDCls 5.49 - 552 m - H-3

nate

4.86 - 4.90 m - H-2, H-4 (ax)

4.79 - 4.82 m - H-2, H-4 (eq)

3.06 S - -SO2CHs

Oxetan-3-yl

4-

CDCls 7.81 d 8.3 Ar-H

methylbenze

nesulfonate

7.37 d 8.1 Ar-H

5.28 p 6.5 H-3

4.83 t 6.8 H-2, H-4 (ax)

4.67 t 6.2 H-2, H-4 (eq)

2.46 S - Ar-CHs

3C NMR Spectral Data

Note: Explicit 13C NMR data for oxetan-3-yl methanesulfonate was not available in the

reviewed literature. The data for oxetan-3-yl 4-methylbenzenesulfonate is provided for

comparative purposes.
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Chemical Shift (8)

Compound Solvent Assignment
pPpm

Oxetan-3-yl 4-

methylbenzenesulfona  CDCls 145.2 Ar-C (quat)

te

133.8 Ar-C (quat)
130.0 Ar-CH
127.9 Ar-CH

74.3 C-3

73.4 C-2,C-4
21.7 Ar-CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for sulfonate esters and the oxetane ring are highlighted below.

Functional Group

Expected Absorption Range (cm™?)

S=0 (asymmetric stretch) 1350 - 1300
S=0 (symmetric stretch) 1175 - 1150
C-O-S stretch 1000 - 750
C-0O-C (ether stretch in oxetane) 980 - 950
C-H (alkane) 2960 - 2850

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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Key Fragments

Compound lonization Method [M+H]* (Calculated) (miz)

miz
Oxetan-3-yl

ESI 153.0221 137, 95, 79, 57

methanesulfonate
Oxetan-3-yl 4-
methylbenzenesulfona  ESI 229.0534 173,155, 91, 73
te

Experimental Protocols
Synthesis of Oxetan-3-yl Methanesulfonate

A solution of oxetan-3-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane is cooled to O
°C. Methanesulfonyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at
room temperature for several hours. Upon completion, the reaction is quenched with water, and
the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure to yield the product.

Oxetan-3-ol
\
Methanesulfonyl > Dichloromethane | Reaction > Oxetan-3-yl > Aqueous Workup
Chloride (0°C to RT) Methanesulfonate & Purification

A

Triethylamine

Click to download full resolution via product page
Caption: Synthesis of Oxetan-3-yl Methanesulfonate.

NMR Spectroscopy
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A sample of the compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated
chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
The solution is transferred to a 5 mm NMR tube. *H and 13C NMR spectra are recorded on a
400 MHz or 500 MHz spectrometer at room temperature.

IR Spectroscopy

A thin film of the neat sample is prepared between two potassium bromide (KBr) plates. The IR
spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically scanning
from 4000 to 400 cm™—1,

Mass Spectrometry

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration
of approximately 1 mg/mL. The solution is introduced into the mass spectrometer via an
electrospray ionization (ESI) source. Mass spectra are acquired in positive ion mode over a
mass range of m/z 50-500.

Signaling Pathways and Logical Relationships

The primary utility of oxetan-3-yl methanesulfonate in drug discovery lies in its role as an
electrophile for introducing the oxetane moiety into a target molecule. The methanesulfonate
group is an excellent leaving group, facilitating nucleophilic substitution reactions.

Reactants

Oxetan-3-yl Methanesulfonate Nucleophile

(Electrophile) (e.g., Amine, Alcohol, Thiol)
/

SN2 Reaction

Products

v

Methanesulfonate Anion Oxetane-substituted
(Leaving Group) Molecule
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Caption: Nucleophilic Substitution Reaction Pathway.

This guide provides a foundational understanding of the spectral characteristics of oxetan-3-yl
methanesulfonate. Researchers are encouraged to perform their own analytical
characterization for definitive structural confirmation.

 To cite this document: BenchChem. [Spectral Data Analysis of Oxetan-3-yl
Methanesulfonate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171789#0oxetan-3-yl-methanesulfonate-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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